N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-3-phenylpropyl)piperidin-4-yl]acetamide
Description
N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-3-phenylpropyl)piperidin-4-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound features a cyclopropyl group, a hydroxy group, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-3-phenylpropyl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c22-17(12-14-4-2-1-3-5-14)13-21-10-8-15(9-11-21)18(23)19(24)20-16-6-7-16/h1-5,15-18,22-23H,6-13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATLXEGZSVDNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(C2CCN(CC2)CC(CC3=CC=CC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-3-phenylpropyl)piperidin-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbene.
Hydroxylation: The hydroxy groups can be introduced through hydroxylation reactions using oxidizing agents such as osmium tetroxide or potassium permanganate.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-3-phenylpropyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy groups can be replaced by other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, sulfonates
Major Products Formed
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols, amines
Substitution Products: Alkylated or sulfonated derivatives
Scientific Research Applications
N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-3-phenylpropyl)piperidin-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its piperidine ring.
Pharmacology: It can be studied for its potential effects on various biological pathways and receptors, making it a candidate for drug development.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Industrial Applications: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-3-phenylpropyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The hydroxy groups can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. The cyclopropyl group can influence the compound’s overall conformation and stability, impacting its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxy-3-phenylpropyl)piperidin-4-yl]acetamide: Unique due to its combination of cyclopropyl, hydroxy, and piperidine groups.
This compound: Similar in structure but may have different substituents or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
